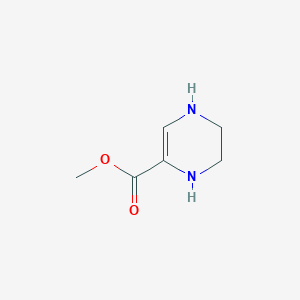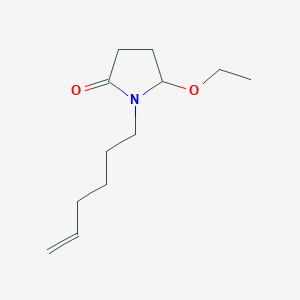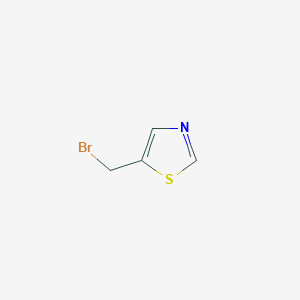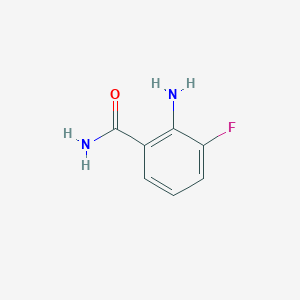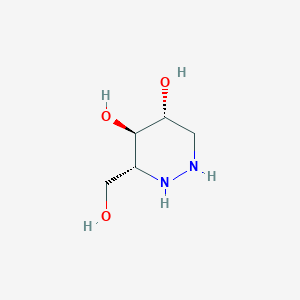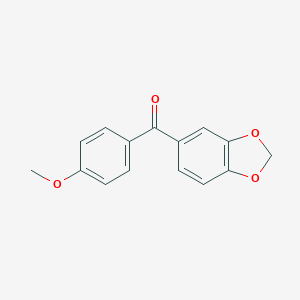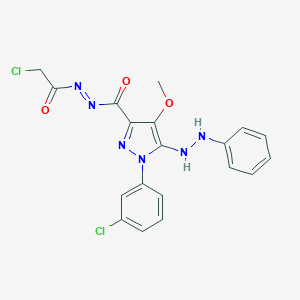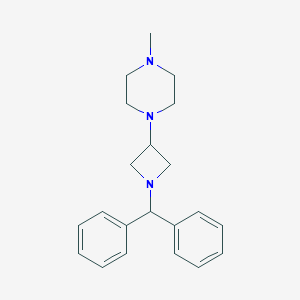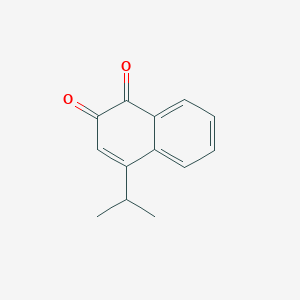
4-Isopropylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylnaphthalene-1,2-dione is a chemical compound with the molecular formula C12H10O2. It is also known as 1,2-naphthoquinone-4-isopropyl. This compound is widely used in scientific research due to its ability to act as an electron acceptor in organic synthesis. In
Mécanisme D'action
The mechanism of action of 4-Isopropylnaphthalene-1,2-dione is related to its ability to act as an electron acceptor. In biological systems, quinone compounds such as 4-Isopropylnaphthalene-1,2-dione can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. These reactions can lead to the formation of reactive oxygen species (ROS) and oxidative stress, which can have both beneficial and harmful effects on the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Isopropylnaphthalene-1,2-dione can have various biochemical and physiological effects on the body. For example, it has been shown to have antioxidant properties, which can help protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its ability to act as an electron acceptor in organic synthesis. This makes it a useful tool for synthesizing various organic compounds. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying the effects of oxidative stress and inflammation on the body. However, one limitation of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its potential to form ROS and cause oxidative stress. Careful handling and proper safety precautions should be taken when working with this compound.
Orientations Futures
There are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione. One area of research could be focused on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, research could be done to further understand the mechanism of action of quinone compounds in biological systems, including the formation of ROS and oxidative stress. Finally, research could be done to explore the potential therapeutic applications of 4-Isopropylnaphthalene-1,2-dione, including its antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, 4-Isopropylnaphthalene-1,2-dione is a widely used compound in scientific research due to its ability to act as an electron acceptor in organic synthesis. It has various biochemical and physiological effects on the body, including antioxidant and anti-inflammatory properties. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione, including developing new synthesis methods and exploring its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Isopropylnaphthalene-1,2-dione can be achieved through a variety of methods. One common method involves the oxidation of 4-isopropylnaphthalene using potassium permanganate. Another method is the oxidation of 4-isopropylnaphthalene using chromium trioxide. Both methods result in the formation of 4-Isopropylnaphthalene-1,2-dione with high yields.
Applications De Recherche Scientifique
4-Isopropylnaphthalene-1,2-dione has been widely used in scientific research for its ability to act as an electron acceptor in organic synthesis. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, it has been used as a model compound for studying the mechanism of action of quinone compounds in biological systems.
Propriétés
Numéro CAS |
162050-74-0 |
|---|---|
Nom du produit |
4-Isopropylnaphthalene-1,2-dione |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-12(14)13(15)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Clé InChI |
ILAMMXAQNXGOJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
SMILES canonique |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Synonymes |
1,2-Naphthalenedione, 4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



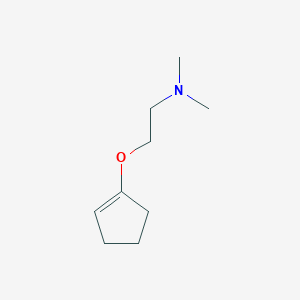
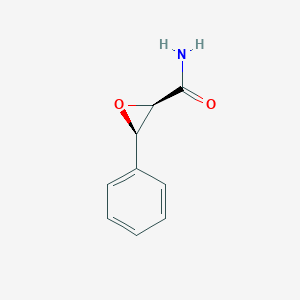
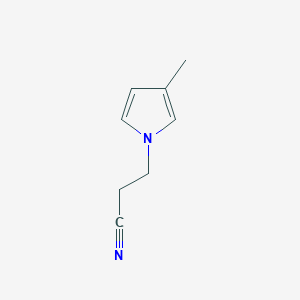
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
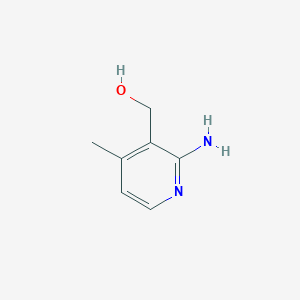
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
